molecular formula C18H32N2O4Si B1148607 Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- CAS No. 131206-15-0

Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-

Cat. No.: B1148607
CAS No.: 131206-15-0
M. Wt: 368.54318
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Description

1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea is a compound that combines the properties of a urea derivative with a triethoxysilyl group. This unique structure allows it to be used in various applications, particularly in surface modification and the formation of self-assembled monolayers (SAMs) on different substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 1-[®-1-Phenylethyl]urea with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea involves the interaction of its triethoxysilyl group with surface hydroxyl groups on substrates. This interaction leads to the formation of siloxane bonds, resulting in a stable and robust coating. The urea moiety can also interact with various functional groups, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a chiral phenylethyl group and a triethoxysilyl group. This combination provides enhanced stability and reactivity, making it suitable for a broader range of applications compared to its analogs .

Properties

IUPAC Name

1-[(1R)-1-phenylethyl]-3-(3-triethoxysilylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-19-18(21)20-16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHSRWGCXUDZTR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)NC(C)C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[Si](CCCNC(=O)N[C@H](C)C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68959-21-7
Record name Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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